Cas no 1226435-18-2 (2-{[1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide)

2-{[1-(4-Chlorophenyl)-5-phenyl-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide is a synthetic organic compound featuring a substituted imidazole core with a sulfanylacetamide side chain. Its molecular structure incorporates both chlorophenyl and phenyl substituents, contributing to potential pharmacological or agrochemical applications. The compound's imidazole scaffold is known for its versatility in medicinal chemistry, often associated with bioactivity, while the sulfanyl linkage enhances structural diversity for targeted interactions. This derivative may exhibit improved stability and binding affinity due to its carefully designed substituents. Its synthesis involves precise functionalization, ensuring high purity and reproducibility for research purposes. Further studies are required to fully elucidate its specific properties and applications.
2-{[1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide structure
1226435-18-2 structure
Product Name:2-{[1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide
CAS No:1226435-18-2
MF:C23H18ClN3OS
MW:419.926522731781
CID:5444616
Update Time:2025-10-30

2-{[1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide Chemical and Physical Properties

Names and Identifiers

    • 2-[1-(4-chlorophenyl)-5-phenylimidazol-2-yl]sulfanyl-N-phenylacetamide
    • 2-{[1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide
    • Inchi: 1S/C23H18ClN3OS/c24-18-11-13-20(14-12-18)27-21(17-7-3-1-4-8-17)15-25-23(27)29-16-22(28)26-19-9-5-2-6-10-19/h1-15H,16H2,(H,26,28)
    • InChI Key: YNJSPTCVKKUEME-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=CC=C1)(=O)CSC1N(C2=CC=C(Cl)C=C2)C(C2=CC=CC=C2)=CN=1

2-{[1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide Pricemore >>

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Additional information on 2-{[1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide

Introduction to 2-{[1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide and Its Significance in Modern Chemical Biology

Compound with the CAS number 1226435-18-2 is a meticulously designed molecule that has garnered significant attention in the field of chemical biology and pharmaceutical research. The molecular structure of this compound, specifically 2-{[1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide, exhibits a unique blend of functional groups that make it a promising candidate for various therapeutic applications. This introduction aims to delve into the compound's properties, its potential applications, and how it aligns with the latest advancements in the pharmaceutical industry.

The core structure of 2-{[1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide consists of an imidazole ring, a phenyl group, and a sulfanyl moiety, all of which contribute to its distinctive chemical behavior. The presence of these functional groups allows the compound to interact with biological targets in a highly specific manner, making it an attractive scaffold for drug development. The imidazole ring, in particular, is known for its role in various biological processes and has been extensively studied for its potential in medicinal chemistry.

In recent years, there has been a surge in research focused on developing novel compounds that can modulate biological pathways associated with diseases. The CAS number 1226435-18-2 compound fits well within this paradigm, as it possesses characteristics that suggest it could be effective in targeting specific enzymes or receptors involved in disease mechanisms. For instance, studies have shown that imidazole derivatives can exhibit inhibitory effects on certain kinases and other enzymes implicated in cancer and inflammatory diseases.

The sulfanyl group in the molecular structure of 2-{[1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide plays a crucial role in determining its reactivity and interaction with biological targets. This group can form hydrogen bonds and participate in hydrophobic interactions, which are essential for the compound's binding affinity to its intended targets. Additionally, the phenyl rings contribute to the molecule's overall stability and solubility, factors that are critical for its pharmacokinetic properties.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes and interactions of molecules like 2-{[1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide with biological targets before conducting expensive experimental validations. These computational studies have hinted at the compound's potential as an inhibitor of certain therapeutic targets, paving the way for further experimental investigations. The integration of machine learning algorithms has further enhanced our ability to design molecules with desired properties, making compounds like this one more viable for drug development.

The pharmaceutical industry has been increasingly leveraging natural product-inspired scaffolds to develop new drugs. The structural features of CAS number 1226435-18-2 compound resemble those found in several bioactive natural products, suggesting that it could be derived from or inspired by natural sources. This connection to natural products is particularly significant because many successful drugs have been derived from or inspired by natural compounds, highlighting the importance of exploring natural product-like structures in drug discovery.

In conclusion, 2-{[1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide, identified by its CAS number 1226435-18-2, represents a promising avenue in pharmaceutical research. Its unique molecular structure and functional groups make it a candidate for targeting various diseases, particularly those involving enzymes or receptors that can be modulated by imidazole derivatives. As research continues to uncover new therapeutic applications and as computational methods improve, compounds like this one are poised to play a significant role in the development of next-generation therapeutics.

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